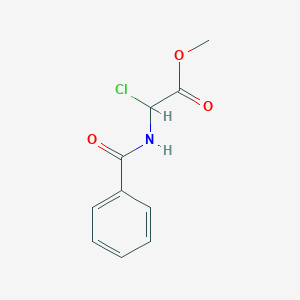

Methyl 2-benzamido-2-chloroacetate

Description

Methyl 2-benzamido-2-chloroacetate is an organochlorine compound featuring a methyl ester, a benzamido group, and a chloro substituent at the α-position. This structure renders it a versatile precursor in organic synthesis, particularly in the formation of heterocyclic compounds like thiazoles via Hantzsch cyclization . The methyl ester is expected to exhibit similar reactivity but with distinct physical properties due to its smaller ester group.

Properties

CAS No. |

56538-74-0 |

|---|---|

Molecular Formula |

C10H10ClNO3 |

Molecular Weight |

227.64 g/mol |

IUPAC Name |

methyl 2-benzamido-2-chloroacetate |

InChI |

InChI=1S/C10H10ClNO3/c1-15-10(14)8(11)12-9(13)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,12,13) |

InChI Key |

ODZNELKGXZFXTI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(NC(=O)C1=CC=CC=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-benzamido-2-chloroacetate can be synthesized through the reaction of benzamide with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-benzamido-2-chloroacetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Condensation Reactions: The benzamido group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Condensation Reactions: Catalysts such as p-toluenesulfonic acid or Lewis acids.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted derivatives such as azides or thiocyanates.

Hydrolysis: Formation of 2-benzamido-2-chloroacetic acid.

Condensation Reactions: Formation of imines or enamines with various aldehydes or ketones.

Scientific Research Applications

Methyl 2-benzamido-2-chloroacetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of methyl 2-benzamido-2-chloroacetate involves its interaction with various molecular targets. The chloro group can act as an electrophile, facilitating nucleophilic attack by biological molecules. The benzamido group can form hydrogen bonds with target proteins, influencing their activity. The ester moiety can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Ethyl 2-Benzamido-2-Chloroacetate

- Structural Difference : The ethyl ester group (-OCH₂CH₃) vs. methyl (-OCH₃) introduces subtle steric and electronic variations.

- Reactivity : Ethyl 2-benzamido-2-chloroacetate reacts with thiourea or 4-chlorobenzothioamide to form 5-amido-1,3-thiazoles under catalyst-free conditions . The methyl ester, with reduced steric hindrance, may exhibit faster reaction kinetics, though direct evidence is lacking.

- Physical Properties : Methyl esters generally have lower molecular weights and higher volatility than ethyl analogs. For example, the methyl ester’s ^1H-NMR would show a singlet at δ ~3.7–3.9 ppm for the -OCH₃ group, whereas the ethyl ester displays a quartet (δ ~4.2–4.3 ppm) and triplet (δ ~1.3 ppm) .

Methyl 4-Acetamido-5-Chloro-2-Methoxybenzoate

- Substituent Position : This compound features chloro and acetamido groups in the para and meta positions, respectively, contrasting with Methyl 2-benzamido-2-chloroacetate’s adjacent α-chloro and benzamido groups.

- Applications : Used in pharmaceutical intermediates , its reactivity is influenced by electron-withdrawing effects of the para-chloro group, whereas the α-chloro in this compound enhances electrophilicity at the α-carbon, facilitating nucleophilic cyclization .

2-(2,5-Dichlorobenzamido)Acetic Acid

- Functional Groups : A carboxylic acid derivative lacking the ester moiety.

- Physicochemical Properties : The free carboxylic acid group increases polarity and reduces lipophilicity compared to methyl esters, impacting solubility and bioavailability .

Comparative Data Table

Research Findings and Discussion

- Synthetic Utility : this compound’s α-chloro and benzamido groups enable efficient cyclization without catalysts, a key advantage over compounds requiring metal catalysts or harsh conditions .

- Electronic Effects : The benzamido group stabilizes intermediates via resonance, while the α-chloro enhances electrophilicity, contrasting with acetamido or para-substituted analogs that exhibit weaker electronic activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.